Ácidos pirúvicos 3-acilados
3-Acylpyruvic Acids are a class of organic compounds that contain an acyl group attached to the pyruvate moiety. These substances play significant roles in various biochemical processes, including biosynthesis and metabolism. Structurally, they consist of a three-carbon pyruvate backbone with an acyl chain substituent at the β-position.
3-Acylpyruvic acids are often intermediates or precursors in the synthesis of more complex molecules. They can be derived from the enzymatic decarboxylation of 2-oxoacylpyruvate, a reaction catalyzed by certain enzymes involved in fatty acid metabolism. These compounds exhibit diverse biological activities and have potential applications in pharmaceuticals, as they may influence metabolic pathways.
The functional groups present in these acids enable them to participate in various chemical reactions, making them valuable tools for researchers studying metabolic pathways and developing new therapeutic agents. Due to their importance in biochemistry, 3-acylpyruvic acids are frequently used in biochemical research, drug discovery, and the development of metabolomics approaches.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
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Pentanoic acid,2,4-dioxo-, 1-methylethyl ester | 36983-28-5 | C8H12O4 |
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Acetylpyruvic Acid | 5699-58-1 | C5H6O4 |
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Methyl 5,5-dimethyl-2,4-dioxohexanoate | 42957-17-5 | C9H14O4 |
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Methyl 4-cyclopropyl-2,4-dioxobutanoate | 167408-67-5 | C8H10O4 |
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Ethyl 4-cyclohexyl-2,4-dioxobutanoate | 893643-33-9 | C12H18O4 |
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ethyl 5,5-difluoro-2,4-dioxopentanoate | 1245773-18-5 | C7H8F2O4 |
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ethyl 4-(1-adamantyl)-2,4-dioxo-butanoate | 847955-96-8 | C16H22O4 |
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Ethyl 4-(2-methylcyclopropyl)-2,4-dioxobutanoate | 2006248-59-3 | C10H14O4 |
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methyl 5-methoxy-2,4-dioxopentanoate | 42957-18-6 | C7H10O5 |
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2,4-Dioxoheptanoic Acid Ethyl Ester | 36983-31-0 | C9H14O4 |
Literatura Relacionada
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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